molecular formula C15H17FO2 B14388464 3'-Fluoro-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 88174-68-9

3'-Fluoro-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one

Cat. No.: B14388464
CAS No.: 88174-68-9
M. Wt: 248.29 g/mol
InChI Key: XEAURGUUONBOBL-UHFFFAOYSA-N
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Description

3’-Fluoro-5-hydroxy-2’,4’,6’-trimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is a complex organic compound characterized by its unique structural features. This compound contains a fluorine atom, hydroxyl group, and multiple methyl groups attached to a biphenyl core. Its distinct chemical structure makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-5-hydroxy-2’,4’,6’-trimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves multiple steps, including Friedel-Crafts acylation, reduction, and nitration reactions . The process begins with the acylation of a suitable aromatic precursor, followed by reduction to introduce the necessary functional groups. The final step often involves nitration to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may utilize optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-5-hydroxy-2’,4’,6’-trimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: Used to modify the existing functional groups, such as converting ketones to alcohols.

    Substitution: Halogenation and other substitution reactions can introduce new substituents on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various halogens or other functional groups onto the aromatic ring.

Scientific Research Applications

3’-Fluoro-5-hydroxy-2’,4’,6’-trimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’-Fluoro-5-hydroxy-2’,4’,6’-trimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorobenzaldehyde: Shares the fluorine substitution but lacks the hydroxyl and methyl groups.

    5-Hydroxy-2-methylbenzaldehyde: Contains the hydroxyl group but differs in the substitution pattern.

    2,4,6-Trimethylphenol: Similar methyl substitution but lacks the fluorine and hydroxyl groups.

Uniqueness

3’-Fluoro-5-hydroxy-2’,4’,6’-trimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is unique due to its combination of functional groups and substitution pattern. This distinct structure imparts specific chemical and biological properties, making it valuable for various applications and studies.

Properties

CAS No.

88174-68-9

Molecular Formula

C15H17FO2

Molecular Weight

248.29 g/mol

IUPAC Name

5-(3-fluoro-2,4,6-trimethylphenyl)-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C15H17FO2/c1-8-4-9(2)15(16)10(3)14(8)11-5-12(17)7-13(18)6-11/h4,7,11,17H,5-6H2,1-3H3

InChI Key

XEAURGUUONBOBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C2CC(=CC(=O)C2)O)C)F)C

Origin of Product

United States

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